molecular formula C19H18N2O3 B14157934 Ethyl 4-(2-ethyl-4-oxoquinazolin-3-yl)benzoate CAS No. 68100-68-5

Ethyl 4-(2-ethyl-4-oxoquinazolin-3-yl)benzoate

Cat. No.: B14157934
CAS No.: 68100-68-5
M. Wt: 322.4 g/mol
InChI Key: OUTRQKYKDWRGEN-UHFFFAOYSA-N
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Description

Ethyl 4-(2-ethyl-4-oxoquinazolin-3-yl)benzoate is a chemical compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core attached to a benzoate ester group, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of Ethyl 4-(2-ethyl-4-oxoquinazolin-3-yl)benzoate typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and esterification reactions. One common method involves the reaction of 2-aminobenzoic acid with ethyl 2-oxoacetate in the presence of a suitable catalyst to form the quinazolinone core. This intermediate is then reacted with ethyl 4-bromobenzoate under basic conditions to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Ethyl 4-(2-ethyl-4-oxoquinazolin-3-yl)benzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon and bases like sodium hydroxide .

Scientific Research Applications

Ethyl 4-(2-ethyl-4-oxoquinazolin-3-yl)benzoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives, which are valuable in medicinal chemistry.

    Biology: The compound has been studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways in microbial and cancer cells.

    Medicine: Research has shown that quinazolinone derivatives, including this compound, exhibit anti-inflammatory, analgesic, and antipyretic properties, making them potential candidates for drug development.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-ethyl-4-oxoquinazolin-3-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory prostaglandins. Additionally, the compound can interact with DNA and RNA, interfering with the replication and transcription processes in microbial and cancer cells .

Comparison with Similar Compounds

Ethyl 4-(2-ethyl-4-oxoquinazolin-3-yl)benzoate can be compared with other quinazolinone derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

68100-68-5

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

ethyl 4-(2-ethyl-4-oxoquinazolin-3-yl)benzoate

InChI

InChI=1S/C19H18N2O3/c1-3-17-20-16-8-6-5-7-15(16)18(22)21(17)14-11-9-13(10-12-14)19(23)24-4-2/h5-12H,3-4H2,1-2H3

InChI Key

OUTRQKYKDWRGEN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=O)OCC

solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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